molecular formula C19H22N4O B6440804 3-(1H-indol-3-yl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one CAS No. 2548977-96-2

3-(1H-indol-3-yl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one

Cat. No.: B6440804
CAS No.: 2548977-96-2
M. Wt: 322.4 g/mol
InChI Key: ROOHCHTWIQMCGD-UHFFFAOYSA-N
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Description

Indole derivatives are a class of compounds that have been widely studied for their diverse biological activities . They are often used in medicinal chemistry due to their potential therapeutic effects . The compound you mentioned seems to be a complex derivative of indole, possibly synthesized for specific biological activities.


Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be quite diverse, depending on their structure and the conditions under which the reactions are carried out. Some indole derivatives have been found to inhibit tubulin polymerization, a process crucial for cell division .

Safety and Hazards

The safety and hazards associated with indole derivatives can vary greatly depending on their structure and the specific biological activities they possess. Some indole derivatives may have toxic effects, particularly if they interfere with crucial biological processes like cell division .

Future Directions

The study of indole derivatives is a vibrant field with potential for new discoveries. Given their diverse biological activities, indole derivatives are likely to continue to be a focus of research in medicinal chemistry .

Properties

IUPAC Name

3-(1H-indol-3-yl)-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-14-8-21-23(10-14)13-15-11-22(12-15)19(24)7-6-16-9-20-18-5-3-2-4-17(16)18/h2-5,8-10,15,20H,6-7,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOHCHTWIQMCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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